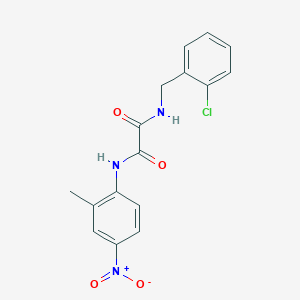

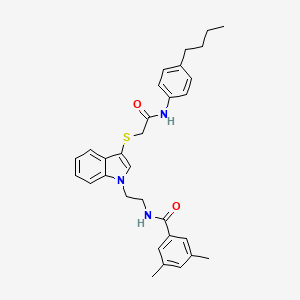

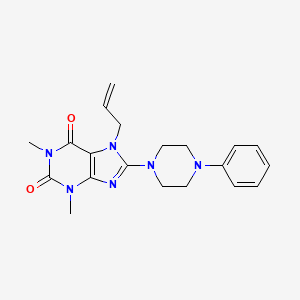

![molecular formula C13H9F3N4O3 B2503017 2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one CAS No. 866145-70-2](/img/structure/B2503017.png)

2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one" is a structurally complex molecule that appears to be related to the dihydropyrimidinone family, which is known for its diverse biological activities. The papers provided do not directly discuss this compound but offer insights into similar dihydropyrimidinone derivatives and their synthesis, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of related dihydropyrimidinone compounds involves multi-step reactions with varying yields. For instance, the synthesis of a thiazolopyrimidin derivative was achieved through a five-step process with an overall chemical yield of 7% . Another example is the oxidation of Biginelli-type dihydropyrimidinone scaffolds using (diacetoxyiodo)benzene, leading to the formation of substituted pyrimidine derivatives through an oxidation-desulfurization process . These methods highlight the complexity and challenges in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of dihydropyrimidinone derivatives is characterized by the presence of hydrogen bonds, which play a significant role in the stabilization of their crystal structures. For example, in one study, hydrogen-bonded ribbons and sheets were observed in the crystal structures of nitrosopyrimidinone hydrates . These hydrogen bonds can lead to the formation of distinct ring motifs and contribute to the polarization of the electronic structures of the molecules.

Chemical Reactions Analysis

The chemical reactivity of dihydropyrimidinone derivatives can be influenced by various substituents and functional groups. The benzylation and nitrosation of a 4-amino pyrimidinone resulted in the formation of polymorphs with different hydrogen bonding patterns and pi-pi interactions, which affect the overall reactivity and properties of the compounds . These reactions demonstrate the versatility of dihydropyrimidinone scaffolds in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyrimidinone derivatives are closely related to their molecular structures. The presence of hydrogen bonds, aromatic pi-pi interactions, and various substituents can influence properties such as solubility, melting point, and reactivity. Although the papers provided do not directly discuss the properties of "2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one," similar compounds exhibit high specificity and binding affinities in biological evaluations, which can be attributed to their unique chemical structures .

Scientific Research Applications

Antimicrobial Potential

A study by (Kumar et al., 2011) revealed the potent inhibitory action of a series of 2,3-disubstituted quinazoline-4(3H)-ones against various tested bacterial strains, indicating a promising antimicrobial potential.

Antioxidant Potential

The same compounds were also assessed for antioxidant capacity through the DPPH assay method. Notably, specific compounds manifested profound antioxidant potential, showcasing the multifaceted applications of these synthesized compounds in addressing oxidative stress-related issues.

Molecular and Electronic Structure Insights

Research by (Low et al., 2004) delved into the molecular-electronic structures of related compounds, highlighting the significance of intramolecular N—H⋯O hydrogen bond formation and polarized molecular–electronic structures. This study provides a deeper understanding of the chemical nature and potential interactions of these compounds, which can be pivotal in their application in various scientific fields.

properties

IUPAC Name |

2-amino-3-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-6-(trifluoromethyl)pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N4O3/c14-13(15,16)10-4-11(21)20(12(17)19-10)18-5-7-1-2-8-9(3-7)23-6-22-8/h1-5H,6H2,(H2,17,19)/b18-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWLLGDLSKVUPL-BLLMUTORSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=NN3C(=O)C=C(N=C3N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=N/N3C(=O)C=C(N=C3N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

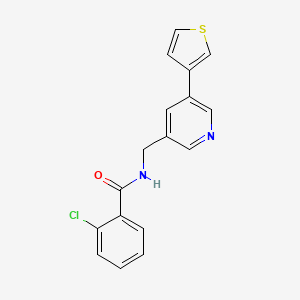

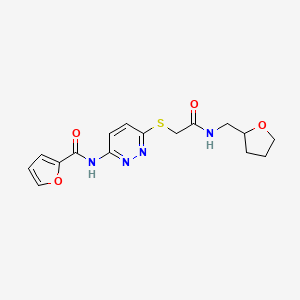

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-methoxybenzamide](/img/structure/B2502938.png)

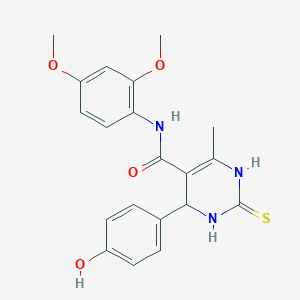

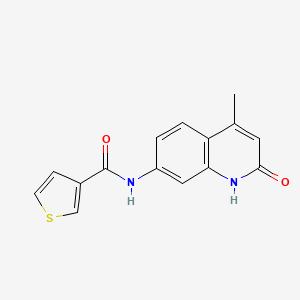

![4-{[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzenecarbonitrile](/img/structure/B2502942.png)

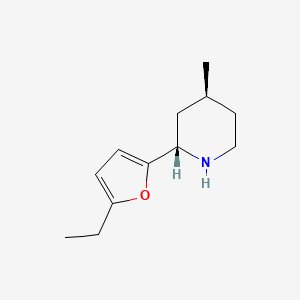

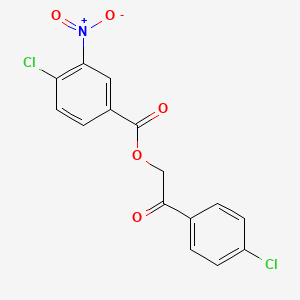

![4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B2502944.png)

![5-chloro-2-fluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2502948.png)